Coronene-1,6,7,12-tetracarboxylicacid
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Overview
Description
Coronene-1,6,7,12-tetracarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H12O8. It is a derivative of coronene, which consists of six benzene rings fused together in a hexagonal arrangement. The addition of four carboxylic acid groups at positions 1, 6, 7, and 12 enhances its chemical reactivity and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coronene-1,6,7,12-tetracarboxylic acid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of coronene-1,6,7,12-tetracarboxylic acid may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
Coronene-1,6,7,12-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronenes and other substituted derivatives.
Scientific Research Applications
Coronene-1,6,7,12-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of coronene-1,6,7,12-tetracarboxylic acid involves its interaction with various molecular targets and pathways. Its planar aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Coronene: The parent compound without carboxylic acid groups.
Perylene-3,4,9,10-tetracarboxylic acid: Another PAH with four carboxylic acid groups, but with a different arrangement of aromatic rings.
Uniqueness
Coronene-1,6,7,12-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and reactivity compared to other PAHs. This makes it particularly useful in applications requiring high solubility and functionalization potential .
Properties
Molecular Formula |
C28H12O8 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
coronene-1,6,7,12-tetracarboxylic acid |
InChI |
InChI=1S/C28H12O8/c29-25(30)13-5-9-1-2-10-6-14(26(31)32)22-16(28(35)36)8-12-4-3-11-7-15(27(33)34)21(13)23-17(9)18(10)24(22)20(12)19(11)23/h1-8H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
VLILOWNAZCXRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C(=CC4=C5C3=C2C6=C7C5=C(C=C4)C=C(C7=C(C=C61)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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